![molecular formula C10H12N2O2 B1595725 5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole CAS No. 51437-32-2](/img/structure/B1595725.png)

5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole

描述

属性

IUPAC Name |

5,6-dimethoxy-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6-11-7-4-9(13-2)10(14-3)5-8(7)12-6/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXACZRAUVKJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354290 | |

| Record name | 5,6-Dimethoxy-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51437-32-2 | |

| Record name | 5,6-Dimethoxy-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials

- 5,6-Dimethoxy-o-phenylenediamine: The key diamine precursor with methoxy substitutions at positions 5 and 6.

- Methylating agents or methyl-substituted carbonyl compounds: To introduce the 2-methyl group on the benzimidazole ring.

Cyclization Reaction

The typical approach involves the condensation of 5,6-dimethoxy-o-phenylenediamine with an appropriate aldehyde or acid derivative bearing a methyl group under acidic conditions to promote cyclization and ring closure.

For example:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 5,6-Dimethoxy-o-phenylenediamine + Acetaldehyde (or equivalent) | Formation of imine intermediate |

| 2 | Acid catalyst (e.g., HCl, acetic acid) | Cyclization to this compound |

Reaction Conditions

- Solvents: Commonly used solvents include ethanol, acetic acid, or other polar protic solvents.

- Temperature: Reflux conditions (typically 80–120 °C) are applied to facilitate cyclization.

- Catalysts: Acidic catalysts such as hydrochloric acid, acetic acid, or p-toluenesulfonic acid are used to promote ring closure.

Detailed Research Findings and Process Optimization

Yield and Purity

- The use of acid catalysts significantly improves the cyclization yield.

- Methoxy substitutions at positions 5 and 6 can influence the electronic properties of the diamine, potentially affecting reaction rates and yields.

- Purification is typically achieved by recrystallization or chromatographic methods.

Alternative Synthetic Routes

- Use of tetraalkyl orthocarbonates (e.g., tetraethyl orthocarbonate) as carbonyl sources has been reported for related benzimidazole derivatives, providing an efficient and eco-friendly approach to ring formation.

- One-pot reactions combining cyclization and substitution steps reduce reaction time and improve overall yield.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Debus-Radziszewski Synthesis | 5,6-Dimethoxy-o-phenylenediamine + aldehyde | Acid catalyst, reflux in ethanol | 70–85 | Classical method, widely used |

| Orthocarbonate Method | 5,6-Dimethoxy-o-phenylenediamine + tetraethyl orthocarbonate | Acid catalyst, one-pot, mild temp | 80–90 | Eco-friendly, fewer impurities |

| Cyclization with acid chlorides or esters | 5,6-Dimethoxy-o-phenylenediamine + acid derivatives | Acid catalyst, elevated temp | 65–80 | Requires careful control of conditions |

Notes on Industrial and Scale-Up Considerations

- Industrial synthesis favors high yield, cost-effective, and environmentally friendly methods.

- The orthocarbonate-based cyclization offers advantages such as lower toxicity and simpler waste management compared to phosgene or CDI-based methods used for other benzimidazole derivatives.

- Reaction scalability depends on solvent choice, catalyst loading, and temperature control to maintain product purity.

化学反应分析

5,6-Dimethoxy-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.

科学研究应用

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit a variety of biological activities, including antimicrobial properties. For instance, studies have shown that certain derivatives possess significant inhibitory effects against various pathogens, including bacteria and fungi. A systematic review highlighted the effectiveness of benzimidazole derivatives in combating enteroviruses and herpes simplex virus (HSV), with some compounds demonstrating IC50 values lower than established antiviral drugs .

Anticancer Properties

5,6-Dimethoxy-2-methyl-1H-benzo[d]imidazole has been investigated for its anticancer potential. Benzimidazole derivatives are known to interact with cellular processes involved in cancer progression. For example, compounds derived from benzimidazole scaffolds have shown promise in inhibiting tumor growth in various cancer cell lines .

Anti-inflammatory Effects

Several studies have documented the anti-inflammatory properties of benzimidazole derivatives. For instance, compounds synthesized from this scaffold exhibited significant inhibition of inflammatory markers such as TNF-α and COX enzymes. In experimental models, some derivatives demonstrated potent analgesic and anti-inflammatory effects comparable to standard medications like diclofenac .

Industrial Applications

In addition to biological applications, this compound is utilized in various industrial processes:

- Dyes and Pigments : The compound serves as a precursor in the synthesis of dyes due to its ability to form stable chromophores.

- Corrosion Inhibitors : Its chemical structure allows it to be effective in preventing corrosion in metal surfaces.

Case Study 1: Antiviral Efficacy

A study conducted by Kharitonova et al. demonstrated that specific benzimidazole derivatives inhibited herpes simplex virus with IC50 values significantly lower than those of traditional antiviral agents. The findings suggest a potential for developing new antiviral drugs based on this scaffold .

Case Study 2: Analgesic Activity

Research by Li et al. assessed the anti-inflammatory effects of synthesized benzimidazole derivatives in animal models. The most promising compounds exhibited significant reductions in pain response compared to standard treatments, indicating their potential for therapeutic use .

作用机制

The mechanism of action of 5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit the growth of certain cancer cells by interfering with DNA synthesis and cell division . The exact molecular targets and pathways depend on the specific biological activity being studied.

相似化合物的比较

Structural and Electronic Differences

The substituents on the benzimidazole core significantly influence molecular properties. Below is a comparison with key analogs:

Thermodynamic and Spectroscopic Properties

The 5,6-dimethyl analog () exhibited:

- Thermodynamic stability : Calculated Gibbs free energy and enthalpy of formation via DFT methods.

- Vibrational frequencies : FT-IR spectra matched theoretical simulations (B3LYP/6-311G(d,p)), validating its optimized geometry .

- Hydrogen bonding : O–H⋯O and N–H⋯O interactions stabilize its 2D-net crystal framework.

The dimethoxy variant is expected to show similar stability but altered hydrogen-bonding capacity due to methoxy's weaker H-bond acceptor strength compared to hydroxyl or amino groups.

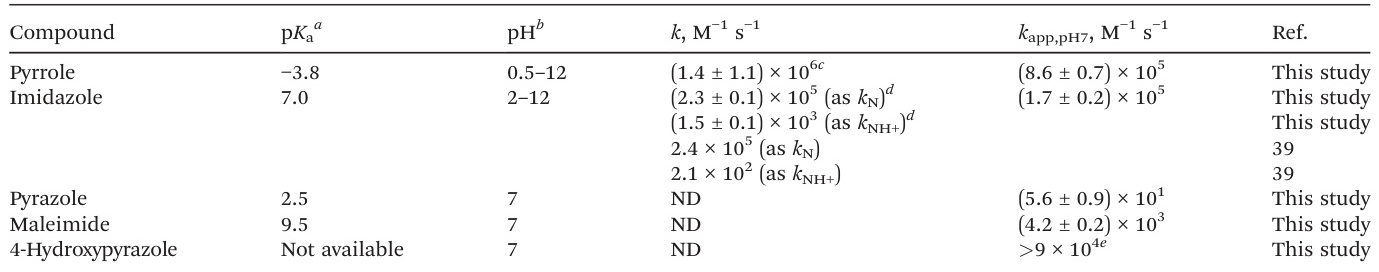

Reactivity with Ozone and Other Electrophiles

Imidazole derivatives react with ozone at the C=C double bond (e.g., in pyrrole, imidazole reacts at a 1:1 molar ratio, producing formamide, formate, and glyoxal) . Substituent effects alter reactivity:

- Electron-donating groups (e.g., -OCH₃, -CH₃) : Deactivate the ring, reducing ozone attack rates.

- Electron-withdrawing groups (e.g., -Cl) : Increase susceptibility to electrophilic attack.

For example:

- Imidazole reacts with ozone at $ k = 1.7 \times 10^5 \, M^{-1} s^{-1} $ (pH 7) .

- Pyrazole (electron-deficient analog) reacts slower ($ k = 56 \, M^{-1} s^{-1} $) .

The dimethoxy compound’s reactivity is likely intermediate, but experimental data are needed for confirmation.

Tables

Table 1: Substituent Effects on Key Properties

| Substituent Combination | Electronic Effect | Reactivity with Ozone ($ k $) | Biological Activity Trend |

|---|---|---|---|

| 5,6-di-OCH₃; 2-CH₃ | Electron-donating | Moderate (predicted) | High solubility, moderate activity |

| 5,6-di-CH₃; 2-H | Electron-donating | High (analogous to imidazole) | Moderate antimicrobial |

| 5,6-di-Cl; 2-SCH₃ | Electron-withdrawing | Low (similar to pyrazole) | High antibacterial |

生物活性

5,6-Dimethoxy-2-methyl-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Overview of this compound

This compound possesses a molecular formula of CHNO and is characterized by two methoxy groups at the 5 and 6 positions of the benzimidazole ring. The compound's structure is significant as it influences its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. It interacts with microbial cell membranes or specific metabolic pathways, leading to cell death or growth inhibition.

- Anticancer Properties : Research indicates that benzimidazole derivatives can inhibit tubulin polymerization, affecting cancer cell proliferation. The specific structural features of this compound enhance its potency against certain cancer cell lines by disrupting microtubule dynamics.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. In a study evaluating various benzimidazole derivatives, this compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that it possesses minimum inhibitory concentration (MIC) values in the low micromolar range.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies reported IC values ranging from 80 to 200 nM against HeLa and MDA-MB-468 cells.

| Cell Line | IC (nM) |

|---|---|

| HeLa | 150 |

| MDA-MB-468 | 120 |

| HCT-15 | 200 |

These findings indicate that the compound effectively inhibits cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study evaluated the effects of various benzimidazole derivatives on tubulin polymerization. The results showed that compounds similar to this compound significantly inhibited tubulin polymerization with IC values lower than standard chemotherapeutics like nocodazole .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of several benzimidazole derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria and fungi .

- Mechanistic Insights : Research into the mechanism revealed that this compound may induce oxidative stress in microbial cells, leading to increased permeability and eventual cell death .

常见问题

Q. What experimental controls are critical when assessing benzimidazole stability under physiological conditions?

- Methodological Answer :

- pH stability : Incubate derivatives in buffers (pH 1–10) and monitor degradation via HPLC .

- Light/heat sensitivity : Perform accelerated stability studies (40°C/75% RH) per ICH guidelines .

- Metabolic stability : Use liver microsomes or S9 fractions to predict in vivo clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。